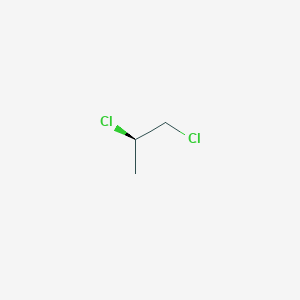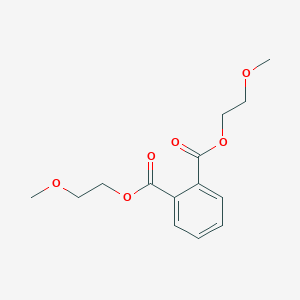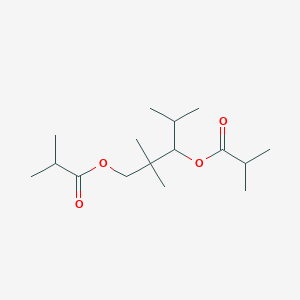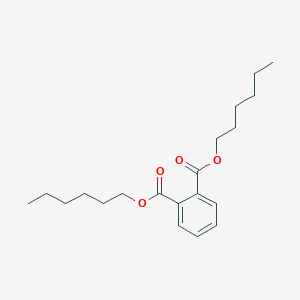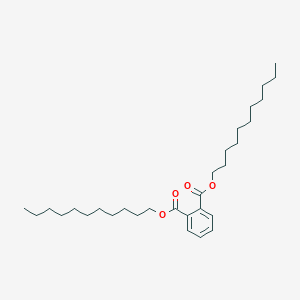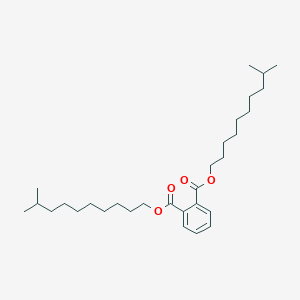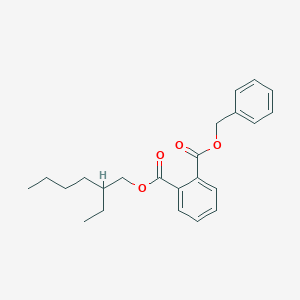
6-Methoxynicotinic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to 6-methoxynicotinic acid involves multiple steps, including electrochemical hydrogenation, carboxylation, and reactions starting from precursors like 2-amino-5-chloropyridine. Raju, Mohan, and Reddy (2003) described an electroorganic synthesis approach yielding good results (Raju, Mohan, & Reddy, 2003). Another method for the synthesis of pyranopyrazoles uses isonicotinic acid as a dual and biological organocatalyst, highlighting the versatility of nicotinic acid derivatives in synthetic chemistry (Zolfigol et al., 2013).
Molecular Structure Analysis
The molecular structure and conformation of isonicotinic acid derivatives, including those related to 6-methoxynicotinic acid, have been explored through crystallography and computational methods. Yang (2007) provided insights into the Schiff base compounds derived from isonicotinic acid, revealing their complex crystal structures and hydrogen bonding patterns (Yang, 2007).
Chemical Reactions and Properties
Chemical reactions involving 6-methoxynicotinic acid derivatives include electrocatalytic synthesis and interactions with various reagents. Gennaro et al. (2004) investigated the electrosynthesis of 6-aminonicotinic acid, demonstrating the catalytic potential of silver electrodes under mild conditions (Gennaro et al., 2004).
Physical Properties Analysis
The physical properties of 6-methoxynicotinic acid and its derivatives, such as solubility, melting point, and crystallinity, can be inferred from studies on similar compounds. The crystal structure and absorption properties of 6-aminonicotinic acid assemblies, as reported by Wang et al. (2017), provide valuable information on the intermolecular interactions and stability of these compounds (Wang et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of 6-methoxynicotinic acid derivatives, are essential for their application in synthesis and material science. Studies like those by Beccalli, Clerici, and Gelmi (2000), exploring the electrocyclization of azatrienes to produce nicotinic acid derivatives, highlight the chemical versatility and potential applications of these compounds (Beccalli, Clerici, & Gelmi, 2000).
Wissenschaftliche Forschungsanwendungen
Biocatalysis and Agriculture
Nakano et al. (1999) reported that the enzyme 6-hydroxynicotinate 3-monooxygenase from Pseudomonas fluorescens TN5 catalyzes the oxidative decarboxylation of 6-hydroxynicotinate. This enzyme has potential applications in synthesizing plant growth hormones, herbicides, and possibly in cancer research (Nakano et al., 1999).
Synthesis of Building Blocks
Jeges et al. (2011) demonstrated that microwave-induced methoxylation and microfluidic hydrogenation can improve the regioselectivity and purity in the synthesis of methyl 2-amino-6-methoxynicotinate, a valuable building block for fused 2-pyridones (Jeges et al., 2011).
Synthesis of Nicotine-Related Compounds
Ondachi and Comins (2008) discussed the synthesis and regioselective substitution of (S)-6-alkoxynicotine derivatives, providing a method for enantiopure synthesis of nicotine-related compounds (Ondachi & Comins, 2008).
Anticonvulsant Properties
Buckholtz (1975) found that 6-MeO-THBC, a compound related to 6-Methoxynicotinic acid, effectively reduces both audiogenic and electroconvulsive seizures in mice, indicating a serotonergic involvement in behavioral seizures (Buckholtz, 1975).
Biotechnological Production
Kulla (1991) highlighted the successful integration of biotechnological processes into chemical production, including the production of 6-hydroxynicotinic acid, a vitamin-like substance, by Lonza (Kulla, 1991).
Pharmaceutical Research
Multiple studies, such as those by Moradi et al. (2010) and Hutchinson et al. (2003), investigate derivatives of nicotinic acid, including 6-Methoxynicotinic acid, for their potential therapeutic applications in areas like anti-inflammatory, analgesic, and osteoporosis treatment (Moradi et al., 2010); (Hutchinson et al., 2003).
Environmental Cleanup
Shettigar et al. (2012) identified a novel 6-chloronicotinic acid chlorohydrolase from a Bradyrhizobiaceae strain that can mineralize 6-chloronicotinic acid from imidacloprid-contaminated soil, demonstrating potential for environmental cleanup applications (Shettigar et al., 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
6-methoxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-6-3-2-5(4-8-6)7(9)10/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDJVEQITUWZDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343825 | |
| Record name | 6-Methoxynicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxynicotinic acid | |
CAS RN |
66572-55-2 | |
| Record name | 6-Methoxynicotinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66572-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxynicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Pyridinecarboxylic acid, 6-methoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-Methoxynicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide](/img/structure/B32735.png)

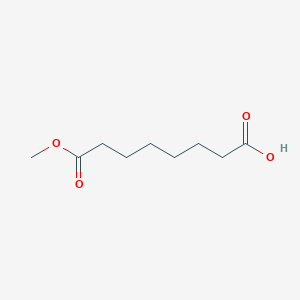
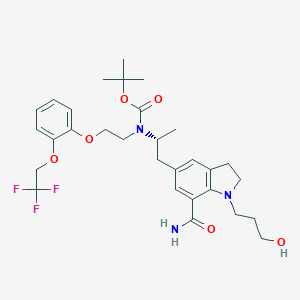
![3-[1-(3-Hydroxypropyl)-1H-indol-3-yl]-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione](/img/structure/B32751.png)
